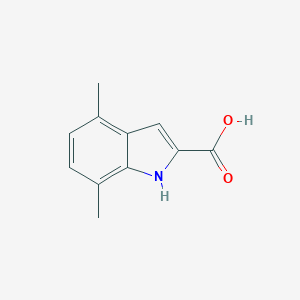

4,7-dimethyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLNXJHHJNUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405220 | |

| Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103988-96-1 | |

| Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4,7-dimethyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the theoretical and practical aspects of the most pertinent synthetic routes, including the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction as a precursor to the Fischer synthesis. Mechanistic details, step-by-step experimental protocols, and characterization data are provided to enable researchers to confidently synthesize and validate the target molecule.

Introduction: Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds. The unique electronic properties of the indole ring system allow it to participate in a variety of intermolecular interactions, making it an ideal framework for the design of targeted therapeutics. The substituent pattern on the indole ring plays a crucial role in modulating the biological activity of these molecules. Specifically, the 4,7-dimethyl substitution pattern can influence the lipophilicity and metabolic stability of the compound, making this compound a valuable building block for the synthesis of novel drug candidates.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several established indole-forming reactions. A retrosynthetic analysis reveals two primary disconnection strategies, leading to readily available starting materials.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two principal synthetic pathways:

-

The Fischer Indole Synthesis: This is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, this requires the synthesis of the phenylhydrazone from 2,5-dimethylphenylhydrazine and pyruvic acid.

-

The Reissert Indole Synthesis: This method provides a reliable route to indole-2-carboxylic acids starting from an o-nitrotoluene derivative. In this case, 2,5-dimethyl-1-nitrotoluene would be condensed with diethyl oxalate, followed by reductive cyclization.

A third complementary strategy, the Japp-Klingemann reaction , can be employed to generate the necessary arylhydrazone intermediate for the Fischer synthesis directly from an aryldiazonium salt and a β-keto ester.

Synthetic Methodologies and Mechanistic Insights

This section details the theoretical underpinnings and practical execution of the most viable synthetic routes.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2][3] The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3] For the synthesis of this compound, the precursors are 2,5-dimethylphenylhydrazine and pyruvic acid.

3.1.1. Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[3]

-

Hydrazone Formation: The initial step is the condensation of 2,5-dimethylphenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring system.

Figure 2: Workflow of the Fischer Indole Synthesis.

3.1.2. Experimental Protocol: Fischer Indole Synthesis

This is a representative protocol and may require optimization.

Step 1: Synthesis of 2,5-dimethylphenylhydrazine hydrochloride

2,5-Dimethylaniline is diazotized with sodium nitrite and hydrochloric acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield the corresponding hydrazine salt.

Step 2: Synthesis of this compound

-

To a solution of 2,5-dimethylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of pyruvic acid.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated crude product is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative and efficient pathway to indole-2-carboxylic acids.[4][5] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[4]

3.2.1. Mechanism of the Reissert Indole Synthesis

-

Condensation: In the presence of a strong base, such as sodium ethoxide, 2,5-dimethyl-1-nitrotoluene undergoes condensation with diethyl oxalate to form an ethyl pyruvate derivative.

-

Reductive Cyclization: The nitro group of the resulting intermediate is then reduced to an amino group using a reducing agent like zinc in acetic acid or catalytic hydrogenation. The newly formed amine undergoes spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration to yield the indole-2-carboxylate.

-

Hydrolysis: Saponification of the resulting ester furnishes the target this compound.

Figure 3: Workflow of the Reissert Indole Synthesis.

3.2.2. Experimental Protocol: Reissert Indole Synthesis

This is a representative protocol and may require optimization.

Step 1: Condensation of 2,5-dimethyl-1-nitrotoluene and Diethyl Oxalate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of 2,5-dimethyl-1-nitrotoluene and diethyl oxalate dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate can be isolated after an acidic workup.

Step 2: Reductive Cyclization and Hydrolysis

-

Dissolve the product from Step 1 in a suitable solvent such as acetic acid or ethanol.

-

Add a reducing agent, for example, zinc dust in portions or perform catalytic hydrogenation (e.g., H₂, Pd/C).

-

After the reduction and cyclization are complete, the resulting ethyl 4,7-dimethyl-1H-indole-2-carboxylate is isolated.

-

Hydrolyze the ester using a base such as sodium hydroxide or potassium hydroxide in an alcohol/water mixture.

-

Acidify the reaction mixture to precipitate the this compound.

-

Collect the product by filtration and purify by recrystallization.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[6][7] This reaction involves the coupling of an aryldiazonium salt with a β-keto acid or β-keto ester, followed by hydrolysis and decarboxylation.[7]

3.3.1. Mechanism of the Japp-Klingemann Reaction

-

Diazotization: 2,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt is then coupled with a β-keto ester, such as ethyl acetoacetate, at the active methylene position.

-

Hydrolysis and Decarboxylation: The resulting intermediate undergoes hydrolysis and decarboxylation to yield the phenylhydrazone of a ketone, which in this case would be the 2,5-dimethylphenylhydrazone of pyruvic acid, ready for Fischer indolization.

Figure 4: Workflow of the Japp-Klingemann Reaction.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [8] |

| Molecular Weight | 189.21 g/mol | [8] |

| Appearance | Off-white to light brown solid | |

| Melting Point | Not available in searched literature | |

| Solubility | Soluble in polar organic solvents like DMSO and alcohols |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the methyl groups at positions 4 and 7, the C3-proton, and the N-H and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, including the two methyl groups, the aromatic carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, as well as C=O stretching of the carboxylic acid.

Note: Specific experimental NMR and melting point data for this compound were not available in the searched literature. The provided table reflects this.

Purification and Handling

The primary method for the purification of this compound is recrystallization. A suitable solvent system, typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water), should be employed.

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

This compound is expected to be an irritant.[8] Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies, primarily the Fischer and Reissert indole syntheses. The choice of a particular route will depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary theoretical background and practical considerations to aid researchers in the successful synthesis and characterization of this valuable indole derivative. Further optimization of the provided general protocols may be necessary to achieve high yields and purity.

References

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. Buy 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (EVT-1166072) | 101587-85-3 [evitachem.com]

- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 103988-96-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

physicochemical properties of 4,7-dimethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, the parent structure of this molecule, are actively investigated for a range of therapeutic applications, including as inhibitors of HIV-1 integrase and for their anti-parasitic properties.[1][2] A thorough understanding of the physicochemical properties of a molecule like this compound is a foundational requirement for its application in drug discovery and development, influencing everything from synthesis and purification to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

This guide provides a detailed analysis of the key physicochemical parameters of this compound, outlines validated experimental protocols for their determination, and offers expert insights into the implications of these properties for research applications.

Molecular Structure and Identifiers

The foundational identity of a compound is established by its structure and internationally recognized identifiers. These data are critical for database searches, regulatory submissions, and ensuring the correct material is being used in experimentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 103988-96-1 | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3] |

| Canonical SMILES | CC1=C2C=C(NC2=C(C=C1)C)C(=O)O | [3][4] |

| InChIKey | DXGLNXJHHJNUHD-UHFFFAOYSA-N | [3][4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.8!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.9,-2.1!"]; C5 [label="C", pos="2.1,-1.7!"]; C6 [label="C", pos="2.1,-0.4!"]; C7 [label="C", pos="0.9,0.4!"]; C7a [label="C", pos="0.9,-0.8!"]; C_carboxyl [label="C", pos="-2.2,1.5!"]; O_hydroxyl [label="O", pos="-3.4,1.1!"]; O_carbonyl [label="O", pos="-2.2,2.7!"]; C_methyl4 [label="C", pos="0.9,-3.3!"]; C_methyl7 [label="C", pos="3.3,0!"]; H_N1 [label="H", pos="0,1.3!"]; H_C3 [label="H", pos="-2.0,-1.2!"]; H_C5 [label="H", pos="2.9,-2.2!"]; H_C6 [label="H", pos="2.9,0!"]; H_hydroxyl [label="H", pos="-4.0,1.7!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- C_carboxyl; C_carboxyl -- O_hydroxyl [style=single]; C_carboxyl -- O_carbonyl [style=double]; C4 -- C_methyl4; C7 -- C_methyl7; N1 -- H_N1; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6; O_hydroxyl -- H_hydroxyl;

// Double bonds in rings C3 -- C3a [style=invis]; // for positioning C7 -- C7a [style=invis]; C4 -- C5 [style=double]; C6 -- C7 [style=double]; }

Caption: 2D Chemical Structure of this compound.

Computed Physicochemical Properties

In silico models provide rapid, cost-effective estimations of a compound's properties, guiding experimental design and candidate selection. These values are particularly useful for applying filters like Lipinski's Rule of Five to assess "drug-likeness."

| Property | Predicted Value | Implication for Drug Development |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Topological Polar Surface Area (TPSA) | 53.1 Ų | [3] |

Solubility Profile

Solubility is a critical parameter that dictates a compound's suitability for in vitro assays and in vivo administration. Based on the structure—a hydrophobic indole core and a polar carboxylic acid—solubility is expected to be highly dependent on the solvent and pH. The parent compound, indole-2-carboxylic acid, has very limited aqueous solubility.[5]

Expected Solubility:

-

Aqueous Buffers (pH < 3): Very Low. The carboxylic acid will be fully protonated and neutral, leading to poor hydration.

-

Aqueous Buffers (pH > 6): Moderate. The compound will be deprotonated to its carboxylate form, increasing polarity and aqueous solubility.

-

Organic Solvents: High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[5]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the most accurate representation for physiological conditions.

Causality: The shake-flask method is the gold standard because it allows the solid-state compound to reach a true thermodynamic equilibrium with the solvent, accounting for the energy required to break the crystal lattice.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test buffers (e.g., pH 2.0, 6.5, 7.4) and organic solvents (e.g., DMSO). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is fully established.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles. Dilute the sample with a suitable mobile phase for the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.

Caption: Experimental workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the primary acidic proton is on the carboxylic acid group. The pKa dictates the compound's charge state in different physiological environments (stomach, ~pH 2; intestine, ~pH 6.5; blood, ~pH 7.4), which profoundly impacts its absorption, membrane permeability, and binding to targets. While the experimental pKa is not published, the parent indole-2-carboxylic acid has a pKa around 3.6-4.4.[5][6] The two electron-donating methyl groups on the benzene ring are expected to slightly increase the pKa (making it a marginally weaker acid) compared to the parent compound.

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct, highly accurate measurement of the pKa.

Causality: Potentiometric titration works by incrementally neutralizing the acidic group with a strong base of known concentration. By monitoring the pH change, one can precisely identify the half-equivalence point—the point at which half of the acid has been neutralized—which, by definition, is equal to the pKa.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Slowly add a standardized strong base titrant (e.g., 0.1 M KOH) in small, precise increments using an automated titrator or a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pH at the half-equivalence point (half the volume of the equivalence point) is the pKa.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Measures the partitioning of the neutral molecule between octanol and water. The computed XLogP3 value is 2.6.[3]

-

LogD (Distribution Coefficient): Measures partitioning at a specific pH, accounting for both neutral and ionized species. For an acidic compound like this one, LogD will be equal to LogP at low pH but will decrease significantly as the pH rises above the pKa, because the charged carboxylate is much more hydrophilic.

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate-buffered saline) and an immiscible organic phase (n-octanol). Presaturate each phase with the other by mixing them overnight and then separating.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Agitate the biphasic mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.

-

Separation & Quantification: Centrifuge the sample to ensure complete separation of the layers. Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Melting Point and Thermal Stability

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack a small amount into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A sharp melting range (≤ 2 °C) is indicative of high purity.

Summary and Conclusion

This compound possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its molecular weight and hydrogen bonding capacity fall well within the guidelines for oral bioavailability. The compound is predicted to be lipophilic (XLogP3 = 2.6) with a pKa characteristic of a weak carboxylic acid, making its solubility and membrane permeability highly pH-dependent.

Experimental determination of its thermodynamic solubility, pKa, and LogD is essential for building predictive ADME models and for designing appropriate formulations. The protocols detailed in this guide represent robust, validated methods for obtaining these critical data points, providing a solid foundation for advancing research and development efforts with this compound.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 6. 1H-Indole-2-carboxylic acid, 5-[(4R)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]- CAS#: 2994681-12-6 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 4,7-dimethyl-1H-indole-2-carboxylic acid

Introduction

Indole-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive technical overview of the structure elucidation of a specific derivative, 4,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest for researchers in drug discovery and development. While this compound is not extensively characterized in publicly available literature, this document outlines a robust, field-proven workflow for its synthesis and definitive structural confirmation, drawing upon established principles of organic chemistry and analytical spectroscopy.

The core structure of this compound is presented below:

Chemical Structure:

PubChem CID: 4646691[3]

Molecular Formula: C₁₁H₁₁NO₂[3]

IUPAC Name: this compound[3]

This guide will detail a proposed synthetic route, followed by a multi-pronged analytical approach for unequivocal structure elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the gold standard for solid-state structure determination, X-ray crystallography.

Part 1: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of this compound, the logical precursors are 2,5-dimethylphenylhydrazine and pyruvic acid.

Proposed Synthetic Workflow

Figure 1: Proposed Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

2,5-dimethylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Deionized water

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in a minimal amount of warm water.

-

Add a solution of sodium acetate in water to liberate the free hydrazine.

-

To this solution, add an equimolar amount of pyruvic acid dissolved in ethanol.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate may be observed as a precipitate.

-

Isolate the crude hydrazone by filtration, wash with cold water, and dry under vacuum.

-

-

Indolization (Cyclization):

-

Suspend the dried hydrazone in glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a full suite of NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC would be employed.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift. |

| ~11.5 | br s | 1H | N-H | The indole N-H proton typically appears as a broad singlet in the downfield region. |

| ~7.0 | s | 1H | H-3 | The proton at the 3-position of the indole ring is a singlet. |

| ~6.8 | d | 1H | H-5 or H-6 | Aromatic proton on the benzene ring, showing doublet splitting from the adjacent proton. |

| ~6.7 | d | 1H | H-6 or H-5 | Aromatic proton on the benzene ring, showing doublet splitting from the adjacent proton. |

| ~2.4 | s | 3H | 4-CH₃ or 7-CH₃ | Methyl protons attached to the aromatic ring will appear as singlets. |

| ~2.3 | s | 3H | 7-CH₃ or 4-CH₃ | Methyl protons attached to the aromatic ring will appear as singlets. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O | The carbonyl carbon of the carboxylic acid is expected in the downfield region. |

| ~138 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~132 | C-2 | Carbon bearing the carboxylic acid group. |

| ~128 | C-4 | Aromatic carbon bearing a methyl group. |

| ~125 | C-7 | Aromatic carbon bearing a methyl group. |

| ~122 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~120 | C-5 | Aromatic C-H carbon. |

| ~118 | C-6 | Aromatic C-H carbon. |

| ~105 | C-3 | Aromatic C-H carbon of the pyrrole ring. |

| ~18 | 4-CH₃ | Methyl carbon. |

| ~16 | 7-CH₃ | Methyl carbon. |

2D NMR Correlation Workflow:

Figure 2: 2D NMR correlation workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H (indole) | Stretching |

| 3300-2500 (broad) | O-H (carboxylic acid) | Stretching |

| ~1680 | C=O (carboxylic acid) | Stretching |

| ~1600, ~1450 | C=C (aromatic) | Stretching |

| ~1300 | C-N | Stretching |

| ~1250 | C-O | Stretching |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 189.07898 (for C₁₁H₁₁NO₂)[3]

-

Expected Fragmentation: A prominent fragment would likely be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z = 144. Further fragmentation of the indole ring would also be observed.

Part 3: Definitive Structure Confirmation by X-ray Crystallography

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

High-purity this compound is required.

-

Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common technique.

-

Vapor diffusion (solvent/anti-solvent) is another effective method. The goal is to obtain single crystals of sufficient size and quality.

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined to obtain the final, highly accurate molecular structure.

-

The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the indole ring system, and the bond lengths and angles, providing the ultimate proof of the elucidated structure.

Conclusion

The structure elucidation of this compound is a systematic process that begins with a rational synthesis, followed by a comprehensive analysis using a suite of spectroscopic techniques. While ¹H and ¹³C NMR, IR, and mass spectrometry provide strong and corroborating evidence, single-crystal X-ray crystallography stands as the definitive method for absolute structure confirmation. This guide provides a robust framework for researchers to confidently synthesize and characterize this and other novel indole derivatives, paving the way for further investigation into their potential applications.

References

- 1. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 3. This compound | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 4,7-dimethyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules. The precise characterization of its chemical structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic processes. This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data that collectively define the molecular architecture of this compound.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₁NO₂[1]

-

Molecular Weight: 189.21 g/mol [1]

-

CAS Number: 103988-96-1[1]

The structural integrity and purity of this compound are confirmed through the synergistic application of the spectroscopic methods detailed below. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high-confidence confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the indole N-H proton, the carboxylic acid proton, and the two methyl groups.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~11.5 | s | 1H | N-H |

| ~7.1 | s | 1H | H-3 |

| ~6.8 | d, J = 7.0 Hz | 1H | H-5 or H-6 |

| ~6.7 | d, J = 7.0 Hz | 1H | H-6 or H-5 |

| ~2.5 | s | 3H | 4-CH₃ or 7-CH₃ |

| ~2.4 | s | 3H | 7-CH₃ or 4-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield signals around 12.5 and 11.5 ppm are characteristic of the acidic proton of the carboxylic acid and the indole N-H proton, respectively[2]. The singlet at approximately 7.1 ppm is assigned to the H-3 proton of the indole ring, which is a characteristic feature of 2-substituted indoles. The two doublets in the aromatic region (~6.7-6.8 ppm) correspond to the H-5 and H-6 protons on the benzene ring, which would show coupling to each other. The two singlets at around 2.4 and 2.5 ppm are attributed to the two methyl groups at the C-4 and C-7 positions. The exact assignment of these methyl groups would require 2D NMR experiments such as NOESY.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~138 | C-7a |

| ~131 | C-2 |

| ~129 | C-4 or C-7 |

| ~128 | C-7 or C-4 |

| ~124 | C-3a |

| ~121 | C-5 or C-6 |

| ~120 | C-6 or C-5 |

| ~101 | C-3 |

| ~17 | 4-CH₃ |

| ~16 | 7-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 163 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the range of 101-138 ppm are assigned to the carbons of the indole ring system. The signal for C-3 is expected to be the most upfield among the aromatic carbons. The two signals around 128 and 129 ppm are attributed to the quaternary carbons C-4 and C-7 bearing the methyl groups. The two most upfield signals at around 16 and 17 ppm are assigned to the carbons of the two methyl groups.

Experimental Protocol for NMR Data Acquisition:

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak. For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and indole groups, respectively, as well as the C=O stretching of the carboxylic acid.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (indole) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

Interpretation of the IR Spectrum:

The very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[3]. The N-H stretching vibration of the indole ring is expected to appear as a medium intensity band around 3350 cm⁻¹. A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. The presence of the aromatic system is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

The IR spectrum can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed by transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M - OH]⁺ |

| 144 | High | [M - COOH]⁺ |

| 115 | Moderate | [M - COOH - HCN]⁺ or [M - COOH - CH₃]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 189, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), giving rise to a peak at m/z 172. Decarboxylation, the loss of the carboxyl group (•COOH), is also a characteristic fragmentation, leading to a major peak at m/z 144. Further fragmentation of the indole ring can occur, for instance, through the loss of HCN or a methyl radical from the [M - COOH]⁺ fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition:

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Key Structural Features and Workflow

Visualizing the molecular structure and the analytical workflow aids in a deeper understanding of the spectroscopic data.

Caption: Molecular structure of this compound.[1]

Caption: General experimental workflow for the structural characterization.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the structural identification and characterization of this compound. The correlation of the predicted data with established principles of spectroscopy for indole derivatives offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds, ensuring the scientific integrity of their research.

References

4,7-dimethyl-1H-indole-2-carboxylic acid CAS number 103988-96-1

An In-Depth Technical Guide to 4,7-dimethyl-1H-indole-2-carboxylic acid (CAS: 103988-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 103988-96-1, is a heterocyclic compound belonging to the indole family. The indole scaffold is a prominent structural motif found in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, biological activities, and applications in the realm of drug discovery. The strategic placement of methyl groups at the 4 and 7 positions of the indole ring can significantly influence the molecule's steric and electronic properties, making it a valuable building block for the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.[1]

| Property | Value |

| CAS Number | 103988-96-1 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C2C=C(NC2=C(C=C1)C)C(=O)O |

| InChI | InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) |

| InChIKey | DXGLNXJHHJNUHD-UHFFFAOYSA-N |

Synthesis of this compound

The most common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound. For the synthesis of this compound, the logical starting materials are 2,5-dimethylphenylhydrazine and pyruvic acid.

Reaction Scheme: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Fischer indole synthesis for preparing indole-2-carboxylic acids.

Materials:

-

2,5-dimethylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium acetate (optional, for hydrochloride salt)

-

Water

-

Ice

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in ethanol. If starting from the free base, this step can be modified.

-

Add an equimolar amount of pyruvic acid to the solution.

-

The mixture is stirred at room temperature for 1-2 hours or gently warmed to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the flask containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid while cooling the flask in an ice bath to manage the exothermic reaction.

-

After the addition of the acid catalyst, the reaction mixture is heated to reflux for 2-4 hours. The color of the solution will typically darken.

-

-

Work-up and Isolation:

-

After the reaction is complete (as monitored by TLC), the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then carefully poured into a beaker containing crushed ice and water. This will precipitate the crude product.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure product.

-

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the indole NH proton, the carboxylic acid proton, and the two methyl groups.

-

Expected Chemical Shifts (δ, ppm):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 12-13 ppm.

-

Indole NH Proton: A broad singlet, typically between 11-12 ppm.

-

Aromatic Protons: Signals in the aromatic region (around 6.5-7.5 ppm). The specific coupling patterns will depend on the substitution on the benzene ring.

-

Methyl Protons (-CH₃): Two distinct singlets for the C4-methyl and C7-methyl groups, likely in the range of 2.2-2.7 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Carboxylic Carbonyl Carbon (-COOH): In the range of 165-175 ppm.

-

Indole Carbons: Aromatic and heterocyclic carbons will appear in the region of 100-140 ppm.

-

Methyl Carbons (-CH₃): Aliphatic carbons will be observed upfield, typically between 15-25 ppm.

-

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of 189.21 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound.

HPLC Protocol

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[3][4][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing a small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form.[3][6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

-

Injection Volume: 10-20 µL.

Analytical Workflow

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Therapeutic Potential

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively reported, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antiviral Activity

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore in the development of antiviral drugs. A notable example is its role in the design of HIV-1 integrase inhibitors.[9][10] These inhibitors function by chelating the essential metal ions (Mg²⁺) in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

Caption: Proposed mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

Applications in Drug Discovery

This compound serves as a versatile scaffold for the development of new therapeutic agents. The carboxylic acid group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening. The methyl groups at the 4 and 7 positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. By systematically modifying the substituents on the indole ring and the carboxylic acid moiety, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. longdom.org [longdom.org]

- 5. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]

- 6. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Indole-2-Carboxylic Acids: A Deep Dive into the Biological Potential of 4,7-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged pharmacophore, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide explores the multifaceted therapeutic potential of this scaffold, with a specific focus on the under-investigated derivative, 4,7-dimethyl-1H-indole-2-carboxylic acid. While direct experimental data on this specific molecule is limited, this paper will synthesize the extensive research on related indole-2-carboxylic acid derivatives to project its likely biological profile and to provide a roadmap for its future investigation. We will delve into established mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of this promising class of compounds.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Versatile Tool in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs. The addition of a carboxylic acid at the 2-position creates the indole-2-carboxylic acid scaffold, a key structural motif that has been extensively explored for its therapeutic potential. This scaffold's versatility stems from its ability to interact with a diverse range of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

Derivatives of indole-2-carboxylic acid have demonstrated significant activity as:

-

Anticancer Agents: Targeting key signaling pathways in cancer progression.[1][2]

-

Antiviral Therapeutics: Notably as inhibitors of HIV-1 integrase.[3][4][5][6]

-

Neurological Modulators: Acting on receptors such as the NMDA and cannabinoid receptors.[7][8][9][10]

-

Anti-inflammatory Agents: Through the inhibition of pathways like NF-kappaB.[11]

-

Antimicrobial and Antifungal Compounds: Demonstrating broad-spectrum activity against various pathogens.[12][13]

-

Antitubercular Agents: Showing promise in combating Mycobacterium tuberculosis.[14]

This guide will focus on the potential biological activities of a specific, yet lesser-known derivative: This compound . By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate and propose a likely biological profile for this molecule, thereby providing a rationale for its synthesis and further investigation.

Projected Biological Activities of this compound: A Hypothesis-Driven Approach

Potential as an Anticancer Agent

Several indole-2-carboxylic acid derivatives have been identified as potent anticancer agents, often through the inhibition of key protein kinases. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[1]

The presence of methyl groups on the benzene ring of the indole nucleus, as in the case of this compound, could enhance its hydrophobic interactions within the ATP-binding pocket of kinases like EGFR or Cyclin-Dependent Kinase 2 (CDK2), potentially leading to improved inhibitory activity.[2]

Hypothesized Mechanism of Action (Anticancer):

Caption: Hypothesized inhibition of EGFR/CDK2 signaling by this compound.

Potential as an Antiviral Agent (HIV-1 Integrase Inhibitor)

The indole-2-carboxylic acid core is a known chelating scaffold for the two Mg²⁺ ions within the active site of HIV-1 integrase, an essential enzyme for viral replication.[3][4][5][6] Structure-activity relationship studies have revealed that substitutions on the indole ring can significantly impact the inhibitory potency. For instance, introducing a halogenated benzene ring at the C6 position has been shown to enhance binding to the viral DNA through π–π stacking interactions.[4]

The methyl groups at the 4 and 7 positions of this compound could influence the orientation of the molecule within the active site and its interactions with surrounding amino acid residues, potentially modulating its inhibitory activity against HIV-1 integrase.

Hypothesized Binding Mode at HIV-1 Integrase Active Site:

Caption: Hypothesized binding of this compound in the HIV-1 integrase active site.

Potential as a Neuromodulator (NMDA Receptor Antagonist)

Indole-2-carboxylic acid itself is a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[10] This allosteric site potentiates the receptor's response to glutamate. Derivatives of indole-2-carboxylate have been developed as potent in vivo antagonists of the NMDA receptor, showing potential for the treatment of excitotoxicity-related neuronal damage.[8][9]

The substitution pattern on the indole ring plays a crucial role in the affinity for the glycine binding site. The methyl groups in this compound could influence the compound's fit within this binding pocket, potentially leading to potent and selective antagonism.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and evaluation of indole-2-carboxylic acid derivatives and can be adapted for the specific investigation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.

Workflow for Fischer Indole Synthesis:

Caption: General workflow for the synthesis of this compound via Fischer indole synthesis.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 2,5-dimethylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add ethyl pyruvate to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product, ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate, can be isolated by filtration or extraction.

-

-

Fischer Indole Cyclization:

-

Add the hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the reaction mixture to 80-100 °C for 1-3 hours.

-

Monitor the formation of the indole ester by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract the product, ethyl 4,7-dimethyl-1H-indole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified indole ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product, this compound, by filtration, wash with water, and dry.

-

In Vitro Biological Evaluation

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the kinase, substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

-

Reagents and Materials: Recombinant HIV-1 integrase, a donor DNA substrate (pre-processed viral LTR), a target DNA substrate, and a method for detecting the strand transfer product (e.g., fluorescence polarization or ELISA).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, pre-incubate the HIV-1 integrase with the test compound.

-

Add the donor DNA to form the integrase-DNA complex.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate at 37 °C for 60 minutes.

-

Stop the reaction and quantify the amount of strand transfer product.

-

Calculate the IC₅₀ value for the inhibition of the strand transfer reaction.

-

Data Summary and Structure-Activity Relationships (SAR)

The following table summarizes the biological activities of various indole-2-carboxylic acid derivatives, providing a basis for understanding the potential impact of substitutions on the indole ring.

| Compound/Scaffold | Substitution Pattern | Biological Activity | Target | Potency (IC₅₀/EC₅₀) | Reference |

| 5-bromoindole-2-carboxylic acid derivative (3a) | 5-Br, various amide substitutions | Anticancer | EGFR Tyrosine Kinase | Not specified | [1] |

| Indole-2-carboxylic acid derivative (15) | C3-long chain p-trifluorophenyl | HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.13 - 6.85 µM | [3] |

| 1H-indole-2-carboxamide derivative (45) | 5-Cl, 3-alkyl, N-phenyl with 4-diethylamino | CB1 Allosteric Modulator | CB1 Receptor | 79 nM | [7] |

| Indoline-2-carboxylic acid N-phenylamide | Various substitutions | NF-kappaB Inhibition | NF-kappaB | Not specified | [11] |

| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8) | 4,6-diCl, C3-ethenyl-phenylamide | NMDA Receptor Antagonist | Glycine site of NMDA Receptor | pKi = 8.5 | [8] |

| Tricyclic indole-2-carboxylic acid (3g) | Tricyclic, zwitterionic anilide | NMDA Receptor Antagonist | Glycine site of NMDA Receptor | Ki = 1.0 nM | [9] |

| Indole-2-carboxylic acid | Unsubstituted | NMDA Receptor Antagonist | Glycine site of NMDA Receptor | Not specified | [10] |

Key SAR Insights:

-

Position 5: Halogen substitutions (e.g., Br, Cl) are often well-tolerated and can enhance activity, as seen in anticancer and CB1 modulating compounds.[1][7]

-

Position 3: The introduction of bulky or extended substituents can significantly impact activity, as demonstrated in HIV-1 integrase inhibitors and NMDA receptor antagonists.[3][8]

-

Positions 4 and 7: Data on substitutions at these positions are less common. The presence of methyl groups in this compound is expected to increase lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets of target proteins.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold remains a highly fruitful area of research in medicinal chemistry. While direct data on this compound is scarce, the extensive body of literature on related analogs provides a strong rationale for its investigation. Based on established structure-activity relationships, this compound holds potential as an anticancer, antiviral, or neuromodulatory agent.

Future research should focus on:

-

Efficient Synthesis: Development and optimization of a robust synthetic route for this compound and its derivatives.

-

In Vitro Screening: Comprehensive screening against a panel of kinases, viral enzymes, and neurological receptors to identify primary biological targets.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a library of analogs with varied substitutions at the 4 and 7 positions to elucidate the impact of these modifications on biological activity.

-

In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this compound represents an exciting opportunity to expand the therapeutic utility of the indole-2-carboxylic acid scaffold and potentially uncover novel drug candidates for a range of diseases.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 13. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]

- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Discovery and Development of Novel Indole-2-Carboxylic Acid Derivatives

An in-depth technical guide by a Senior Application Scientist on the discovery of novel indole-2-carboxylic acid derivatives, for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core principles and methodologies for the discovery and development of novel indole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The indole-2-carboxylic acid framework is a cornerstone in the design of new therapeutic agents. Its prevalence in biologically active compounds stems from the unique physicochemical properties of the indole ring—a bicyclic aromatic system that offers a rich electronic environment for molecular interactions. The carboxylic acid moiety at the 2-position provides a critical anchor for hydrogen bonding with biological targets, enhancing binding affinity and specificity. This combination of a largely hydrophobic indole core with a hydrophilic carboxylic acid group allows for the meticulous tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for Accessing Novel Derivatives

The successful discovery of new drug candidates is underpinned by robust and flexible synthetic chemistry. A variety of methods exist for the synthesis of indole-2-carboxylic acid derivatives, each with distinct advantages.

The Reissert Indole Synthesis: A Foundational Method

A classic and reliable method for the synthesis of indole-2-carboxylic acids is the Reissert synthesis. This reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

-

Condensation: To a solution of sodium ethoxide in ethanol, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a temperature maintained below 10 °C. Stir for 12 hours at room temperature.

-

Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C).

-

Hydrolysis and Work-up: The ester is hydrolyzed with aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid. The product is collected by filtration, washed with water, and can be purified by recrystallization.

Caption: The Reissert Indole Synthesis Workflow.

Contemporary Synthetic Approaches

Modern organic synthesis offers a broader toolkit for creating diverse indole-2-carboxylic acid derivatives. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are invaluable for introducing a wide array of substituents onto the indole core with high precision and efficiency.

Key Therapeutic Targets and Biological Activities

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable range of biological activities, making them compelling candidates for various therapeutic areas.

Inhibition of Aldose Reductase for Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.

Targeting HIV-1 Integrase for Antiviral Therapy

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been explored as potential inhibitors of this enzyme, representing a promising avenue for the development of new antiretroviral drugs.

Table 1: Biological Activities of Selected Indole-2-Carboxylic Acid Derivatives

| Derivative | Target | Biological Activity | Reference |

| 5-Bromo-1H-indole-2-carboxylic acid | Aldose Reductase | Inhibition of diabetic complications | |

| 1-Benzyl-5-chloro-1H-indole-2-carboxylic acid | HIV-1 Integrase | Antiviral |

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship is a critical phase in drug discovery. For the indole-2-carboxylic acid scaffold, key positions for modification to enhance potency, selectivity, and pharmacokinetic properties include:

-

N1-Position: Substitution on the indole nitrogen can significantly impact lipophilicity, metabolic stability, and cell permeability.

-

C3-Position: The introduction of substituents at this position can be used to probe for additional binding interactions with the target protein.

-

C5 and C6-Positions: These positions on the benzene ring are often modified to improve binding affinity and modulate electronic properties.

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion and Future Perspectives

The discovery of novel indole-2-carboxylic acid derivatives continues to be a highly productive field in medicinal chemistry. The inherent "drug-like" properties of this scaffold, combined with the power of modern synthetic methods, ensure its continued relevance in the quest for new medicines. Future efforts will likely focus on the application of cutting-edge technologies, such as artificial intelligence and machine learning, to predict the biological activities of virtual libraries of derivatives, thereby accelerating the discovery of new lead compounds. The development of more sustainable and efficient synthetic routes will also be a key area of focus.

A Comprehensive Technical Guide to the Theoretical Investigation of Dimethyl-Indole-2-Carboxylic Acids

This guide provides a detailed exploration of the theoretical and computational methodologies employed in the study of dimethyl-indole-2-carboxylic acids. It is intended for researchers, chemists, and professionals in drug development who are interested in the in-silico analysis of this important class of molecules. We will delve into the core principles of quantum chemical calculations, spectroscopic analysis, and molecular docking studies, offering a robust framework for understanding their structure-activity relationships and potential as therapeutic agents.

Introduction: The Significance of the Indole Scaffol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives, particularly indole-2-carboxylic acids, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9][10] The introduction of methyl groups onto the indole ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. Theoretical studies provide a powerful and cost-effective means to predict these properties and guide the rational design of novel drug candidates.

Part 1: Quantum Chemical Analysis of Dimethyl-Indole-2-Carboxylic Acids

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Geometry Optimization and Structural Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.

Protocol for Geometry Optimization:

-

Input Structure: A plausible 3D structure of the desired dimethyl-indole-2-carboxylic acid isomer is generated using a molecular builder.

-